REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:14][CH2:13][CH2:12][C:11](=O)[CH2:10]1)C1C=CC=CC=1.C(N(CC)CC)C.C(OC([N:30]1[CH2:35][CH2:34][NH:33][CH2:32][CH2:31]1)=O)(C)(C)C.[Na]>C(Cl)Cl>[N:30]1([CH:11]2[CH2:12][CH2:13][CH2:14][NH:9][CH2:10]2)[CH2:35][CH2:34][NH:33][CH2:32][CH2:31]1 |f:0.1,^1:35|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(CCC1)=O
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, over 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to dryness in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
WAIT
|
Details
|
The resulting residue in EtOH (10 ml) was hydrogenated with 10% w/w palladium on carbon (200 mg) under hydrogen at rt for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.6 mmol | |
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |